- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 945978-63-2 (bam)

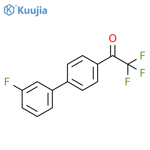

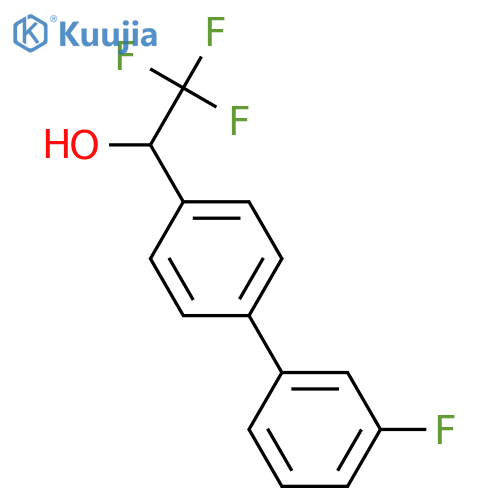

bam structure

Nome do Produto:bam

N.o CAS:945978-63-2

MF:C14H10F4O

MW:270.222218036652

CID:2620542

bam Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol

- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol

- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)

- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol

- bam

-

- Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H

- Chave InChI: RYIFCXNFAICWRE-UHFFFAOYSA-N

- SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1

bam Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Referência

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt

Referência

- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

Referência

- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Referência

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Referência

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

Referência

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

Referência

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

Referência

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

Referência

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

bam Raw materials

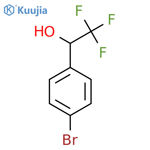

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

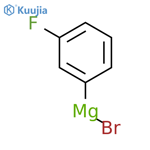

- 3-FLUOROPHENYLMAGNESIUM BROMIDE

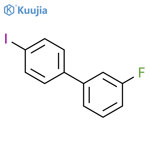

- 3-Fluoro-4′-iodo-1,1′-biphenyl

- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-

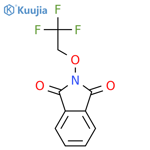

- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-

bam Preparation Products

bam Literatura Relacionada

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

5. Back matter

945978-63-2 (bam) Produtos relacionados

- 224185-35-7(3-Iodo-2-nitrobenzotrifluoride)

- 2138179-75-4(N-2-(2-aminoethoxy)ethyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

- 919016-55-0(4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde)

- 2193067-68-2(lithium(1+) ion 2-fluoro-6-methylpyridine-4-sulfinate)

- 2703798-58-5(5-{(2E)-4-aminobut-2-en-1-ylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1404050-69-6(5-(3-chlorophenyl)-1,2-oxazol-4-amine)

- 2171898-16-9(1-{6,6-difluoro-3-azabicyclo3.1.0hexan-3-yl}-3-fluoropropan-2-ol)

- 1185405-40-6(N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide)

- 1644438-20-9(1,3-Di(pyren-1-yl)benzene)

- 344779-17-5(4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1h-imidazole-2-carboxylic acid)

Fornecedores recomendados

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente